molecular formula C11H18O5 B14356954 Dimethyl (2,3-dimethylbut-3-en-2-yl)(hydroxy)propanedioate CAS No. 90160-99-9

Dimethyl (2,3-dimethylbut-3-en-2-yl)(hydroxy)propanedioate

Cat. No.: B14356954
CAS No.: 90160-99-9
M. Wt: 230.26 g/mol
InChI Key: SPETXJDQFUMCDH-UHFFFAOYSA-N
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Description

Dimethyl (2,3-dimethylbut-3-en-2-yl)(hydroxy)propanedioate is an organic compound with a complex structure that includes both ester and alcohol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (2,3-dimethylbut-3-en-2-yl)(hydroxy)propanedioate typically involves the esterification of 2,3-dimethylbut-3-en-2-ol with propanedioic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2,3-dimethylbut-3-en-2-yl)(hydroxy)propanedioate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols are used in the presence of a base to facilitate the substitution reaction.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

Dimethyl (2,3-dimethylbut-3-en-2-yl)(hydroxy)propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Dimethyl (2,3-dimethylbut-3-en-2-yl)(hydroxy)propanedioate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylbut-3-en-2-ol: A precursor in the synthesis of Dimethyl (2,3-dimethylbut-3-en-2-yl)(hydroxy)propanedioate.

    Dimethyl (2,3-dimethylbut-2-en-1-yl)(hydroxy)propanedioate: A structurally similar compound with slight variations in the position of functional groups.

Uniqueness

This compound is unique due to its combination of ester and alcohol functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in organic synthesis and other scientific research fields.

Properties

CAS No.

90160-99-9

Molecular Formula

C11H18O5

Molecular Weight

230.26 g/mol

IUPAC Name

dimethyl 2-(2,3-dimethylbut-3-en-2-yl)-2-hydroxypropanedioate

InChI

InChI=1S/C11H18O5/c1-7(2)10(3,4)11(14,8(12)15-5)9(13)16-6/h14H,1H2,2-6H3

InChI Key

SPETXJDQFUMCDH-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(C)(C)C(C(=O)OC)(C(=O)OC)O

Origin of Product

United States

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